molecular formula C9H12BrNO2 B13580500 (R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13580500
M. Wt: 246.10 g/mol
InChI Key: ONXLTZSDNHKCBK-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ammonium bromide and oxone to achieve bromination . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a controlled temperature environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol
  • ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
  • ®-2-Amino-2-(3-iodo-4-methoxyphenyl)ethan-1-ol

Uniqueness

®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

ONXLTZSDNHKCBK-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)Br

Origin of Product

United States

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